

Application Notes and Protocols for In Vivo Studies with Dalpiciclib Hydrochloride

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Compound of Interest		
Compound Name:	Dalpiciclib hydrochloride	
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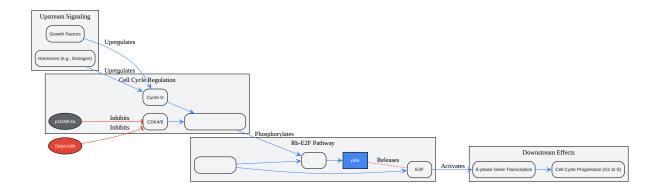
Introduction

Dalpiciclib (also known as SHR6390) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and suppression of tumor growth.[2] Dalpiciclib has shown significant anti-tumor activity in various preclinical models and is being investigated in clinical trials for the treatment of several cancers, including hormone receptor-positive (HR+), HER2-negative breast cancer.[3] This document provides detailed application notes and protocols for the use of **dalpiciclib hydrochloride** in in vivo research settings, based on published preclinical studies.

Mechanism of Action: The CDK4/6-Rb Pathway

Dalpiciclib selectively targets CDK4 and CDK6, key components of the cell cycle machinery. In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The canonical pathway involves the binding of D-type cyclins to CDK4/6, which then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, dalpiciclib prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, thereby blocking cell cycle progression at the G1/S checkpoint and inhibiting tumor cell proliferation.[4][5][6]





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Figure 1: Simplified CDK4/6-Rb Signaling Pathway and the Mechanism of Action of Dalpiciclib.

Quantitative Data Summary

The following tables summarize the in vivo dosages and schedules for **dalpiciclib hydrochloride** from key preclinical studies.

Table 1: **Dalpiciclib Hydrochloride** Dosage in Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model



Parameter	Details
Animal Model	NOD/SCID mice
Tumor Model	Patient-derived xenograft (PDX) of ESCC
Drug Formulation	Suspended in 0.5% methylcellulose
Route of Administration	Oral gavage
Dosage	150 mg/kg
Dosing Schedule	Once weekly for 3 weeks
Reference	Wang J, et al. J Transl Med. 2017.

Table 2: Dalpiciclib Hydrochloride Dosage in Various Human Tumor Xenograft Models

Parameter	Details
Animal Model	5-week-old female Balb/cA-nude mice
Tumor Models	MCF7/ARO (aromatase-overexpressing breast cancer), COLO 205 (colorectal adenocarcinoma), U87MG (glioblastoma)
Drug Formulation	Suspended in 0.5% methylcellulose in sterile water
Route of Administration	Oral gavage
Dosages	37.5 mg/kg, 75 mg/kg, 150 mg/kg
Dosing Schedule	Once daily for 30 days
Reference	Long F, et al. Cancer Sci. 2019.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Esophageal Squamous Cell Carcinoma (ESCC) Patient-Derived



Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of **dalpiciclib hydrochloride** in a clinically relevant ESCC PDX model.

Materials:

- Dalpiciclib hydrochloride
- 0.5% methylcellulose
- NOD/SCID mice (6-8 weeks old)
- Freshly resected human ESCC tissue
- Matrigel
- Surgical tools
- Calipers

Methods:

- PDX Model Establishment:
 - Obtain fresh tumor tissue from ESCC patients with informed consent.
 - Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
 - Mechanically mince the tissue into small fragments (approximately 1-2 mm³).
 - Subcutaneously implant one tumor fragment mixed with Matrigel into the flank of each NOD/SCID mouse.
 - Monitor tumor growth regularly. Once tumors reach a volume of approximately 100-200 mm³, passage them into new recipient mice for expansion.
- Drug Preparation:



- Prepare a suspension of dalpiciclib hydrochloride in 0.5% methylcellulose at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse with a 200 μL gavage volume).
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.

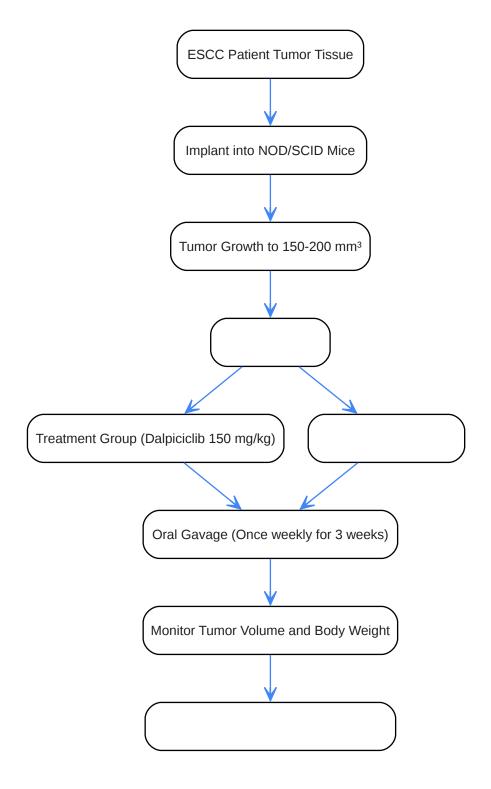
Treatment:

- When tumors from the second or third passage reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=6-10 per group).
- Administer dalpiciclib hydrochloride (150 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage once weekly for 3 consecutive weeks.

· Monitoring and Endpoints:

- Measure tumor volume with calipers twice a week using the formula: Volume = (length × width²) / 2.
- Monitor the body weight of the mice twice a week as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pRb, Ki-67).





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Figure 2: Experimental Workflow for the ESCC PDX Model Study.

Protocol 2: In Vivo Efficacy Study in Human Tumor Cell Line Xenograft Models



Objective: To assess the dose-dependent anti-tumor activity of **dalpiciclib hydrochloride** in various human cancer cell line xenografts.

Materials:

- Dalpiciclib hydrochloride
- 0.5% methylcellulose in sterile water
- Balb/cA-nude mice (5-6 weeks old, female)
- MCF7/ARO, COLO 205, or U87MG human tumor cell lines
- Cell culture medium and reagents
- Matrigel (optional)
- Syringes and needles
- Calipers

Methods:

- · Cell Culture and Implantation:
 - Culture the selected tumor cell line under standard conditions.
 - Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of $5-10 \times 10^7$ cells/mL.
 - \circ Subcutaneously inject 100-200 μ L of the cell suspension (5-10 \times 10⁶ cells) into the right flank of each Balb/cA-nude mouse.
- Drug Preparation:
 - Prepare suspensions of dalpiciclib hydrochloride in 0.5% methylcellulose in sterile water to achieve the final desired doses (37.5, 75, and 150 mg/kg).
 - Ensure the suspensions are homogenous before each administration.

Methodological & Application

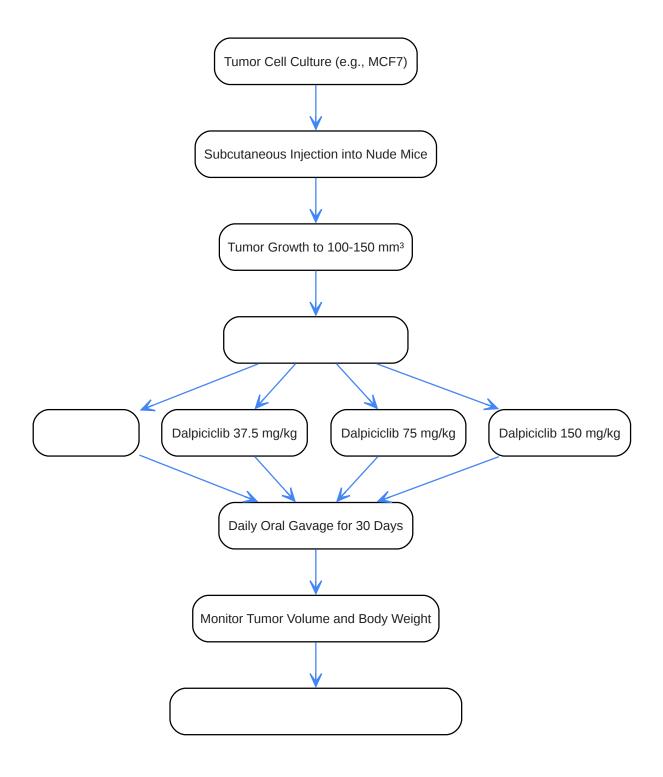




• Treatment:

- Monitor tumor growth. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different treatment groups and a vehicle control group (n=6-10 per group).
- Administer the respective doses of dalpiciclib hydrochloride or vehicle via oral gavage once daily for 30 consecutive days.
- · Monitoring and Endpoints:
 - Measure tumor volume and body weight 2-3 times per week.
 - Observe the mice for any signs of toxicity.
 - At the study endpoint, euthanize the mice, and excise and weigh the tumors.
 - Tumor tissue can be processed for further analysis, such as Western blotting for pRb and other cell cycle markers.





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Figure 3: Experimental Workflow for Cell Line Xenograft Model Studies.

Conclusion



Dalpiciclib hydrochloride has demonstrated significant and dose-dependent anti-tumor activity in a range of preclinical in vivo models. The provided protocols offer a detailed guide for researchers to design and execute their own in vivo studies to further investigate the therapeutic potential of this promising CDK4/6 inhibitor. Careful consideration of the animal model, tumor type, and dosing regimen is crucial for obtaining robust and reproducible data.

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